2-Cyanophenyl cyclohexyl ketone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of ketones like “2-Cyanophenyl cyclohexyl ketone” often involves the reduction of a variety of ketones . This can be achieved using Oxazaborolidine catalysts generated in situ from chiral lactam alcohols . The reduction of aryl methyl, ethyl, and chloromethyl ketone with borane and 10 mol% of 2 afforded the corresponding ®-secondary alcohols .

Molecular Structure Analysis

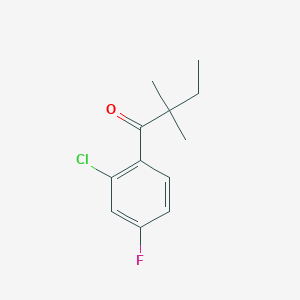

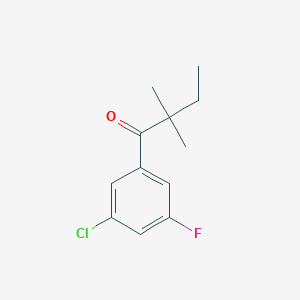

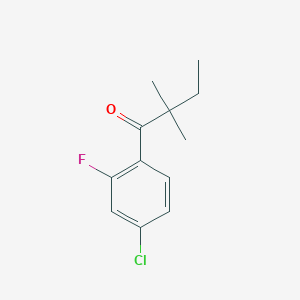

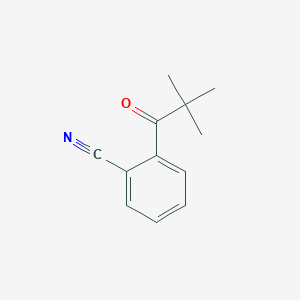

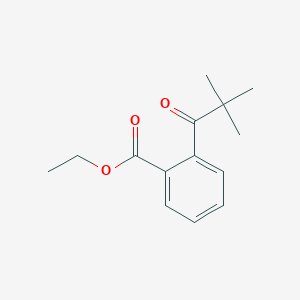

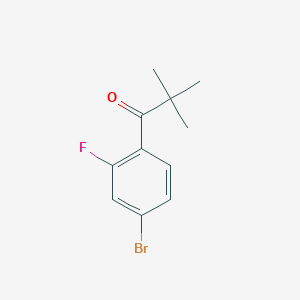

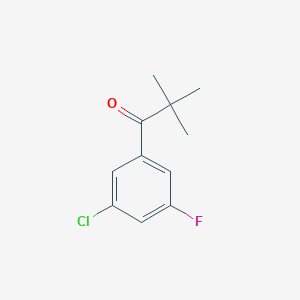

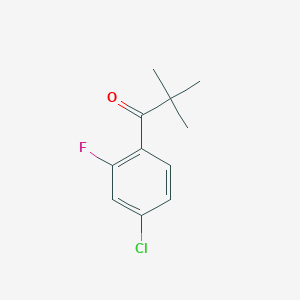

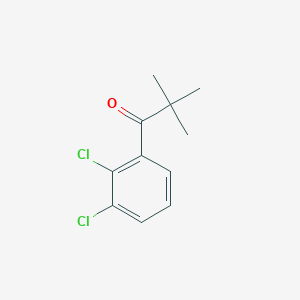

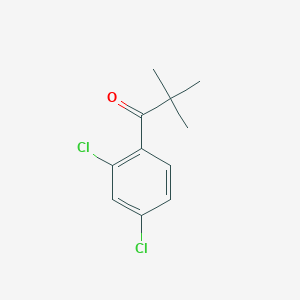

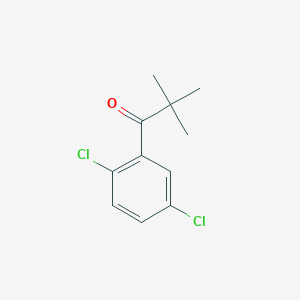

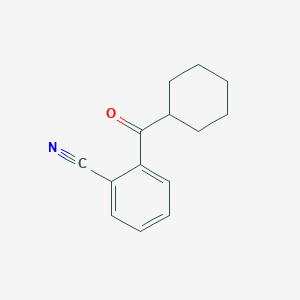

The molecular structure of “2-Cyanophenyl cyclohexyl ketone” consists of a cyclohexyl group attached to a ketone functional group, and a phenyl group with a cyano group attached to it.

Chemical Reactions Analysis

Ketones like “2-Cyanophenyl cyclohexyl ketone” can undergo a variety of reactions. One of the most common reactions is the reduction of the carbonyl group to form secondary alcohols . Another reaction is the Baeyer–Villiger oxidation of cyclic ketones, which can be catalyzed by metal triflates .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Cyanophenyl cyclohexyl ketone” include a molecular weight of 213.27 g/mol. The compound is likely to have similar properties to other ketones, which typically have higher boiling points than ethers and alkanes of similar molar masses but lower than those of comparable alcohols .

科学的研究の応用

-

- Application : “2-Cyanophenyl cyclohexyl ketone” may be involved in enantioselective reduction processes .

- Method of Application : This involves the use of oxazaborolidine catalysts generated in situ from chiral lactam alcohols .

- Results : The reduction of cyclohexyl methyl ketone at room temperature proceeded with better enantioselectivity (90% ee), suggesting that the temperature effect is somewhat substrate-specific .

-

- Application : “2-Cyanophenyl cyclohexyl ketone” could potentially be used in the synthesis of pharmaceutical compounds .

- Method of Application : The specific methods of application would depend on the desired pharmaceutical compound. Typically, this compound could be used as a building block in the synthesis of more complex molecules .

- Results : The outcomes would vary widely depending on the specific synthesis procedures and the desired pharmaceutical compound .

-

- Application : “2-Cyanophenyl cyclohexyl ketone” could potentially be used in metal-catalysed transfer hydrogenation processes .

- Method of Application : This involves the use of transition metal catalysts to abstract a hydride and a proton from a hydrogen donor and deliver them to the carbonyl moiety of the ketone .

- Results : More than 99% conversions were obtained in the reduction of acetophenone and ring-substituted analogues, as well as for 2-acetylfuran and propiophenone. More than 90% ees were observed for the majority of products .

-

- Application : “2-Cyanophenyl cyclohexyl ketone” could potentially be used in the synthesis of advanced materials .

- Method of Application : The specific methods of application would depend on the desired material. Typically, this compound could be used as a building block in the synthesis of polymers or other complex materials .

- Results : The outcomes would vary widely depending on the specific synthesis procedures and the desired material .

-

- Application : “2-Cyanophenyl cyclohexyl ketone” could potentially be used in Baeyer–Villiger oxidation processes .

- Method of Application : This involves the use of hydrogen peroxide and metal triflates (Ga (OTf) 3 and Er (OTf) 3) as catalysts .

- Results : In the case of cyclohexanone as a substrate, dimeric, trimeric and tetrameric peroxide structures were detected .

Safety And Hazards

The safety data sheet for a similar compound, cyclohexyl phenyl ketone, indicates that it is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

特性

IUPAC Name |

2-(cyclohexanecarbonyl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c15-10-12-8-4-5-9-13(12)14(16)11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMKDXXFUHQRPIQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)C2=CC=CC=C2C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60642586 |

Source

|

| Record name | 2-(Cyclohexanecarbonyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyanophenyl cyclohexyl ketone | |

CAS RN |

898792-08-0 |

Source

|

| Record name | 2-(Cyclohexylcarbonyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898792-08-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Cyclohexanecarbonyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。